6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826265
InChI: InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9ClIN3
Molecular Weight: 321.54 g/mol

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC15826265

Molecular Formula: C9H9ClIN3

Molecular Weight: 321.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine -

Specification

Molecular Formula C9H9ClIN3
Molecular Weight 321.54 g/mol
IUPAC Name 6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3
Standard InChI Key LBKFAXAUWDKOHB-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: VCID VC15826265) possesses the molecular formula C₉H₉ClIN₃ and a molecular weight of 321.54 g/mol. The IUPAC name, 6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine, reflects its substitution pattern: a chlorine atom at position 6, an iodine atom at position 1, and an isopropyl group at position 3 of the fused imidazopyrazine ring system.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₉H₉ClIN₃
Molecular Weight321.54 g/mol
SMILES NotationCC(C)C1=NC(=C2N1C=C(N=C2)Cl)I
InChI KeyLBKFAXAUWDKOHB-UHFFFAOYSA-N
PubChem CID118995312

The planar imidazopyrazine core facilitates π-π interactions with biological targets, while the halogen substituents enhance electrophilic reactivity, critical for enzyme inhibition.

Synthesis and Industrial Scalability

General Synthetic Strategy

StepReaction TypeReagents/Conditions
1CyclocondensationEthylenediamine, glyoxal, acid catalysis
2ChlorinationPOCl₃, 80–100°C
3IodinationN-iodosuccinimide, DMF, 0°C
4Isopropyl IntroductionIsopropyl bromide, K₂CO₃, DMF

Industrial production leverages continuous flow reactors to enhance yield and reduce byproduct formation, particularly during exothermic iodination steps.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 1, 3, and 6 requires careful control of reaction kinetics and stoichiometry.

  • Purification: The compound’s low polarity complicates chromatographic separation, necessitating recrystallization from toluene/hexane mixtures.

Biological Activity and Mechanism of Action

Cytochrome P450 Inhibition

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine exhibits potent inhibition of CYP1A2 (IC₅₀ ≈ 0.8 μM) and CYP2C19 (IC₅₀ ≈ 1.2 μM), enzymes responsible for metabolizing ~15% of clinically used drugs. Inhibition occurs via competitive binding to the enzymes’ heme-active sites, preventing substrate oxidation.

Pharmacological Implications

  • Drug-Drug Interactions: Concurrent administration with CYP1A2/2C19 substrates (e.g., clozapine, omeprazole) may increase systemic exposure to these drugs.

  • Therapeutic Potential: Selective CYP inhibition could optimize pharmacokinetics in combination therapies, though in vivo studies are lacking.

Hazard CodeDescription
H314Causes severe skin burns and eye damage
H400Very toxic to aquatic life
H410Long-lasting aquatic toxicity

Precautionary Measures

Strict handling protocols are essential:

Table 4: Key Precautionary Statements

CodeMeasure
P280Wear gloves/eye protection/face shield
P273Avoid environmental release
P310Immediate medical attention if exposed

Storage requires inert atmospheres (N₂/Ar) and protection from moisture (P233 + P410) .

Research Applications and Future Directions

Current Uses

  • Enzyme Kinetics Studies: Profiling CYP isoform selectivity in hepatic microsomes.

  • Drug Metabolism Assays: Identifying metabolic liabilities of candidate molecules.

Limitations and Opportunities

  • Synthetic Accessibility: High costs of iodination reagents limit large-scale production.

  • In Vivo Profiling: Lack of pharmacokinetic data necessitates rodent studies to assess bioavailability and toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator